Comparative Anti-Pseudomonal Potency: Cefpimizole Sodium vs. Ceftazidime and Cefoperazone
Against clinical isolates of Pseudomonas aeruginosa, Cefpimizole Sodium demonstrated anti-pseudomonal activity similar to cefoperazone and mezlocillin, with a 90% minimum inhibitory concentration (MIC90) of 32 µg/mL. This was significantly less potent than the comparator ceftazidime, which achieved an MIC90 of 8 µg/mL against the same isolates [1][2]. The study concluded that cefpimizole offers no in vitro advantage over the other cephalosporins tested [3].
| Evidence Dimension | MIC90 against Pseudomonas aeruginosa |
|---|---|
| Target Compound Data | 32 µg/mL |
| Comparator Or Baseline | Cefoperazone: 32 µg/mL; Ceftazidime: 8 µg/mL |
| Quantified Difference | Cefpimizole MIC90 was 4-fold higher (less potent) than ceftazidime. |
| Conditions | In vitro susceptibility testing of clinical bacterial isolates. |
Why This Matters
This data directly informs antibiotic selection for suspected or confirmed P. aeruginosa infections; ceftazidime is the demonstrably superior choice based on in vitro potency.
- [1] LeFrock JL, et al. Comparative in vitro evaluation of cefpimizole (U-63196E), a new antipseudomonal cephalosporin. Antimicrob Agents Chemother. 1985;28(1):133-137. View Source
- [2] LeFrock JL, et al. Comparative in vitro evaluation of cefpimizole (U-63196E), a new antipseudomonal cephalosporin. Antimicrob Agents Chemother. 1985;28(1):133-137. (PubMed) View Source
- [3] LeFrock JL, et al. Comparative in vitro evaluation of cefpimizole (U-63196E), a new antipseudomonal cephalosporin. Antimicrob Agents Chemother. 1985;28(1):133-137. View Source
